![molecular formula C21H21ClN4O8 B1261320 3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 465-3 is a pyrrolidinone. It derives from an ATTO 465-2.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogen Evolution
A study by Studničková (1992) explored the electroreduction processes of 3,6-diaminoacridinium compounds, focusing on their role in the catalytic evolution of hydrogen. The study revealed that these compounds participate in electroreduction processes that yield solid 3,6-diaminoacridinium polymercuride, which plays a key role in the evolution of hydrogen when reacting with acid components of the buffer. This highlights the potential use of 3,6-diaminoacridinium compounds in catalytic processes related to hydrogen production (Studničková, 1992).
DNA Photocleavage
Research by Kuroda and Shinomiya (1991) synthesized novel DNA photocleaving agents based on 3,6-diaminoacridinium chloride. These compounds exhibited an intercalative mode of binding to DNA and were essential for UV-induced DNA scission. The efficiency of DNA cleavage depended on the type of linker group used in these compounds, indicating their potential in DNA research and possible therapeutic applications (Kuroda & Shinomiya, 1991).
Chemiluminescence in Clinical Research
Kricka (2003) reviewed the clinical applications of chemiluminescence, highlighting the use of acridinium ester in immunoassay and nucleic acid probe assays. This implies the relevance of 3,6-diaminoacridinium derivatives in enhancing the sensitivity and dynamic range of various clinical assays, especially in protein and nucleic acid blotting, and monitoring reactive oxygen species (Kricka, 2003).
PET/MRI Dual Imaging
In 2015, Truillet et al. synthesized nanoparticles using a 3,6-diaminoacridinium derivative for positron emission tomography/magnetic resonance (PET/MRI) dual imaging. These nanoparticles showed high radiolabelling purity and demonstrated the feasibility of using such compounds for combined PET/MR imaging, highlighting their potential in advanced medical imaging applications (Truillet et al., 2015).
Eigenschaften
Molekularformel |
C21H21ClN4O8 |
|---|---|
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |
InChI |
InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |
InChI-Schlüssel |
CPFRVHUKGXRWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




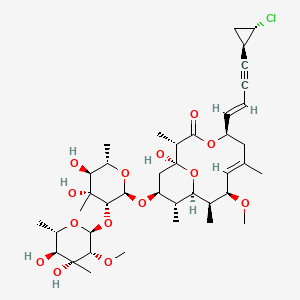

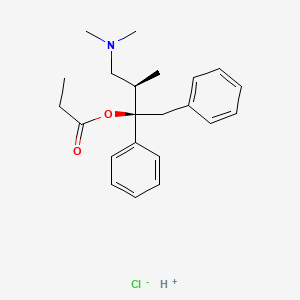

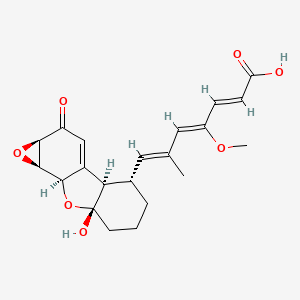
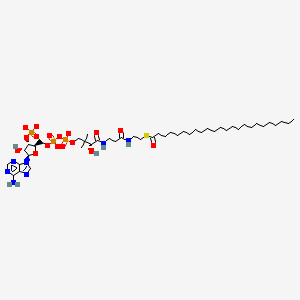
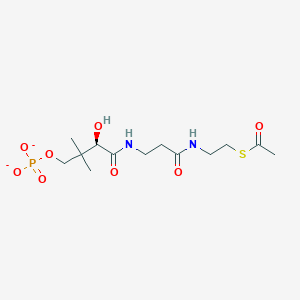
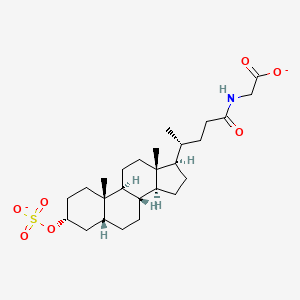

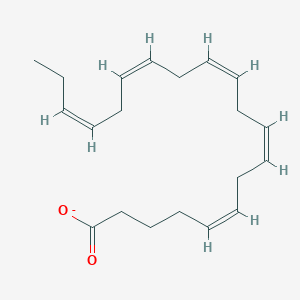
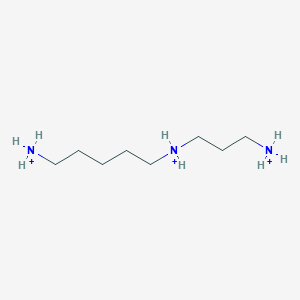

![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)